4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 451508-89-7
VCID: VC0353109
InChI: InChI=1S/C14H13N5S/c1-8-6-7-11(20-8)12-17-13(15)18-14-16-9-4-2-3-5-10(9)19(12)14/h2-7,12H,1H3,(H3,15,16,17,18)
SMILES: CC1=CC=C(S1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Molecular Formula: C14H13N5S
Molecular Weight: 283.35g/mol

4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

CAS No.: 451508-89-7

Main Products

VCID: VC0353109

Molecular Formula: C14H13N5S

Molecular Weight: 283.35g/mol

4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine - 451508-89-7

CAS No. 451508-89-7
Product Name 4-(5-Methyl-2-thienyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Molecular Formula C14H13N5S
Molecular Weight 283.35g/mol
IUPAC Name 4-(5-methylthiophen-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Standard InChI InChI=1S/C14H13N5S/c1-8-6-7-11(20-8)12-17-13(15)18-14-16-9-4-2-3-5-10(9)19(12)14/h2-7,12H,1H3,(H3,15,16,17,18)
Standard InChIKey UQNQKBYHVFARND-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(S1)C2N=C(N=C3N2C4=CC=CC=C4N3)N
SMILES CC1=CC=C(S1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Canonical SMILES CC1=CC=C(S1)C2N=C(NC3=NC4=CC=CC=C4N23)N
PubChem Compound 4228067
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator